2-(acetylsulfamoyl)benzoic Acid

説明

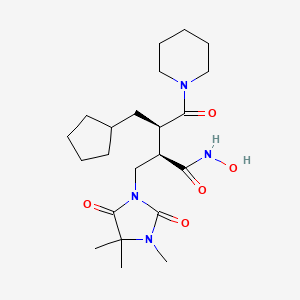

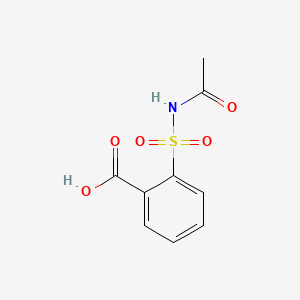

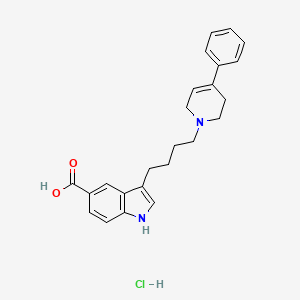

2-(acetylsulfamoyl)benzoic acid, also known as N-Acetyl-2-carboxybenzenesulfonamide, is a compound with the molecular formula C9H9NO5S . It is an orally active COX-1 and COX-2 inhibitor with IC50s of 0.06 μM and 0.25 μM, respectively . This compound shows anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of 2-(acetylsulfamoyl)benzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 243.24 .Physical And Chemical Properties Analysis

The density of 2-(acetylsulfamoyl)benzoic acid is approximately 1.5±0.1 g/cm3 . The exact mass is 243.020142 . The compound has a LogP value of -0.25, indicating its solubility in water and oil .科学的研究の応用

Synthesis and Medicinal Applications

- Analgesic and Antiplatelet Activity : A study focused on synthesizing a new compound bearing a salicylic acid residue, specifically 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This compound was evaluated for its potential as a ligand for the human cyclooxygenase-2 (COX-2) receptor. The study found that this compound exhibited excellent analgesic and antiplatelet activities without harmful toxicity, suggesting its potential as a better alternative to acetylsalicylic acid (Caroline et al., 2019) Caroline et al. (2019).

Environmental and Food Science

- Occurrence in Food and Environment : Benzoic acid and its derivatives, including 2-(acetylsulfamoyl)benzoic acid, are found naturally in plant and animal tissues and can be produced by microorganisms. They are used as preservatives in food, cosmetics, and pharmaceutical products. Due to their widespread use, these compounds are commonly found in the environment, raising concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017) del Olmo et al. (2017).

Plant Biology

- Stress Tolerance in Plants : Research has indicated that benzoic acid and its derivatives, such as 2-(acetylsulfamoyl)benzoic acid, play a role in inducing tolerance to various stresses like heat, drought, and chilling in plants. These compounds are effective at lower concentrations than salicylic acid or its derivatives (Senaratna et al., 2004) Senaratna et al. (2004).

Toxicology

- Toxicity Assessment : A study assessing the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, found that these compounds are classified as low hazard. However, significant increases in certain toxicity markers were observed under subchronic administration, suggesting an organotoxic effect, particularly on the hepatorenal system (Gorokhova et al., 2020) Gorokhova et al. (2020).

Cosmetic and Pharmaceutical Applications

- Safety in Cosmetics and Pharmaceuticals : An evaluation of the safety of benzoic acid and its derivatives, including 2-(acetylsulfamoyl)benzoic acid, in cosmetics and pharmaceuticals found that these compounds can produce nonimmunologic contact reactions but are considered safe at certain concentrations. The study emphasizes the need for manufacturers to consider these reactions when formulating products for infants and children (Nair, 2001) Nair (2001).

Pharmacology

- Drug Metabolism : Benzoic acid derivatives, including 2-(acetylsulfamoyl)benzoic acid, play a role in drug metabolism. The body can introduce structural changes to these compounds, forming products by attaching various functional groups. This process is crucial in understanding the pharmacological properties and effects of drugs (Buyske, 1966) Buyske (1966).

作用機序

Target of Action

The primary targets of 2-(acetylsulfamoyl)benzoic Acid, also known as N-Acetyl-2-carboxybenzenesulfonamide, are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

2-(acetylsulfamoyl)benzoic Acid acts as an inhibitor of COX-1 and COX-2. It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of 2-(acetylsulfamoyl)benzoic Acid involves the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts this pathway and reduces the production of prostaglandins . The compound may also be involved in the β-oxidative pathway for the biosynthesis of benzoic acid .

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

The inhibition of COX-1 and COX-2 by 2-(acetylsulfamoyl)benzoic Acid leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, demonstrating the compound’s anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of 2-(acetylsulfamoyl)benzoic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or other drugs, can affect its binding to COX-1 and COX-2 .

特性

IUPAC Name |

2-(acetylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVANFQVCYCSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901854 | |

| Record name | NoName_1029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)